molecular formula C19H13ClO2 B413191 2-Chlorobenzoic acid, 2-biphenyl ester

2-Chlorobenzoic acid, 2-biphenyl ester

Cat. No.: B413191
M. Wt: 308.8g/mol
InChI Key: JOZUJZWOJILXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzoic acid, 2-biphenyl ester is a useful research compound. Its molecular formula is C19H13ClO2 and its molecular weight is 308.8g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient due to its structural characteristics that may confer biological activity. For example, derivatives of biphenyl compounds have shown promise in treating pulmonary disorders like chronic obstructive pulmonary disease (COPD) and asthma due to their muscarinic antagonist and β2 adrenergic receptor agonist activities .

Case Study: Antimicrobial Activity
Research on chlorinated biphenyl compounds has highlighted their antimicrobial properties. A study demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

Organic Synthesis

Reagent in Chemical Reactions
2-Chlorobenzoic acid, 2-biphenyl ester serves as a versatile reagent in organic synthesis. It is utilized in various coupling reactions, including Suzuki–Miyaura cross-coupling reactions to form biphenyl derivatives . This application is crucial in developing complex organic molecules for pharmaceuticals and agrochemicals.

Data Table: Reaction Yields of Biphenyl Derivatives

Reaction TypeSolventCatalystYield (%)
Suzuki CouplingToluenePd(PPh₃)₂Cl₂85
Copper-Mediated Aminationn-ButanolCu/Cu₂O75
Cross-Coupling with Boronic AcidsTHFPd(dppf)Cl₂90

Material Science

Polymer Additives
The compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its biphenyl structure can improve the rigidity of polymers, making them suitable for high-performance applications.

In Vitro Screening
A series of studies have evaluated the biological activities of various derivatives of 2-chlorobenzoic acid, including their efficacy against mycobacterial and fungal strains. These compounds were screened for their ability to inhibit photosynthetic electron transport in plant chloroplasts, showing comparable activity to established antibiotics like ciprofloxacin .

Toxicity and Safety Assessments

Toxicological Studies
Preliminary toxicity assessments indicate that some derivatives of 2-chlorobenzoic acid exhibit lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a new derivative was shown to have reduced gastric mucosal damage while maintaining analgesic effects .

Properties

Molecular Formula

C19H13ClO2

Molecular Weight

308.8g/mol

IUPAC Name

(2-phenylphenyl) 2-chlorobenzoate

InChI

InChI=1S/C19H13ClO2/c20-17-12-6-4-11-16(17)19(21)22-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H

InChI Key

JOZUJZWOJILXKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.